molecular formula C25H27ClN2O4S B4883356 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(3-methylbenzyl)glycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(3-methylbenzyl)glycinamide

Cat. No. B4883356
M. Wt: 487.0 g/mol
InChI Key: GVEPGROOKYRCJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While the exact synthesis details for this compound are not directly available, similar sulfonamide compounds have been synthesized through multi-step processes involving the coupling of sulfonyl chlorides with amines or alcohols. For example, compounds in the antitumor sulfonamide series, including N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide, have been synthesized and evaluated for their antitumor activities, showcasing the importance of the sulfonamide moiety in conferring biological activity (Owa et al., 2002).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic ring. X-ray crystallography studies, such as those conducted on tetrazole derivatives including sulfonamide groups, provide insights into the crystalline structure, molecular conformation, and intermolecular interactions, which are crucial for understanding the compound's chemical behavior and potential interactions with biological targets (Al-Hourani et al., 2015).

Chemical Reactions and Properties

Sulfonamide compounds can undergo a variety of chemical reactions, including nucleophilic substitution, amidation, and sulfonation. The reactivity of the sulfonamide group makes these compounds versatile intermediates in organic synthesis. For instance, the preparation of secondary amines from primary amines via 2‐Nitrobenzenesulfonamides is an example of how sulfonamide derivatives can be manipulated in synthetic pathways to yield complex amines (Kurosawa et al., 2003).

properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]-N-[2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2O4S/c1-19-4-3-5-21(16-19)17-28(33(30,31)24-12-8-22(26)9-13-24)18-25(29)27-15-14-20-6-10-23(32-2)11-7-20/h3-13,16H,14-15,17-18H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEPGROOKYRCJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN(CC(=O)NCCC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.